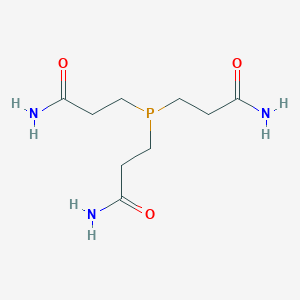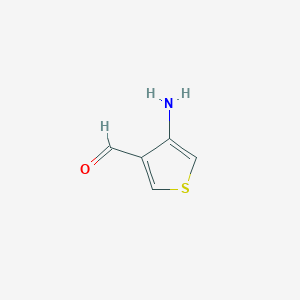
4-Aminothiophene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminothiophene-3-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with an amino group at the 4-position and an aldehyde group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-Aminothiophene-3-carbaldehyde involves the reaction of vinyl azides with 1,4-dithiane-2,5-diol in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) at 40°C . This method is efficient and eco-friendly, producing the desired product in good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Aminothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various electrophiles can react with the amino group under acidic or basic conditions.
Major Products:
Oxidation: 4-Aminothiophene-3-carboxylic acid.
Reduction: 4-Aminothiophene-3-methanol.
Substitution: Depending on the electrophile, various substituted thiophene derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
4-Aminothiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex thiophene derivatives.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 4-Aminothiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino and aldehyde groups allows it to form covalent bonds with biological molecules, potentially inhibiting their function or altering their activity .
Vergleich Mit ähnlichen Verbindungen
- 2-Aminothiophene-3-carbaldehyde
- 4-Aminothiophene-2-carbaldehyde
- 3-Aminothiophene-2-carbaldehyde
Comparison: 4-Aminothiophene-3-carbaldehyde is unique due to the specific positioning of the amino and aldehyde groups on the thiophene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different biological activities and chemical properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C5H5NOS |
|---|---|
Molekulargewicht |
127.17 g/mol |
IUPAC-Name |
4-aminothiophene-3-carbaldehyde |
InChI |
InChI=1S/C5H5NOS/c6-5-3-8-2-4(5)1-7/h1-3H,6H2 |
InChI-Schlüssel |
ZVNOZWSBCGGUAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CS1)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13027291.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B13027297.png)
![Ethyl4-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B13027311.png)

![Ethyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13027317.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B13027326.png)
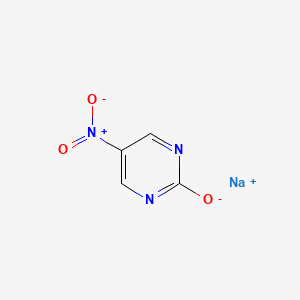
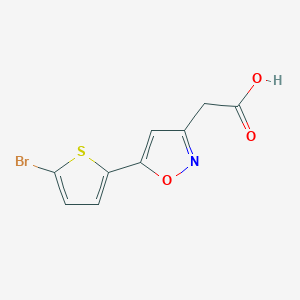
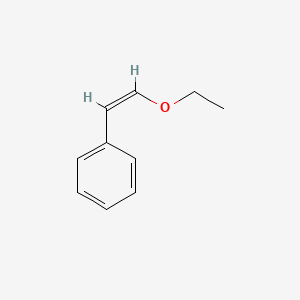

![Methyl 2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13027364.png)
